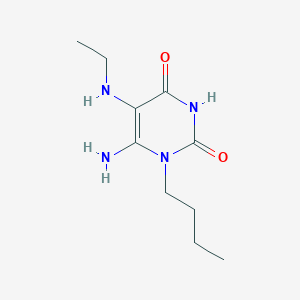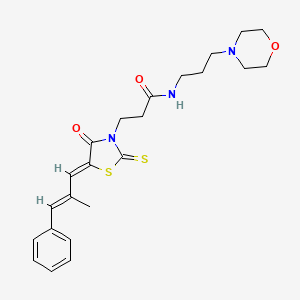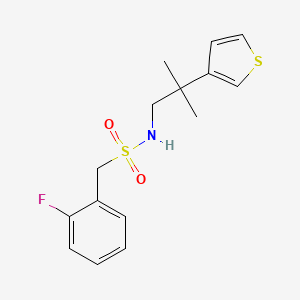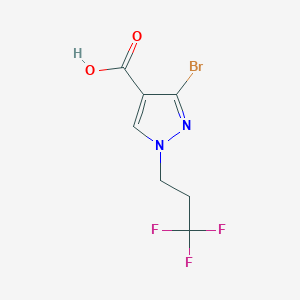
N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to a class of compounds with notable chemical structures involving pyrazole, pyridazinone, and acetamide groups. These compounds are synthesized through various chemical reactions, offering a range of properties and potential applications in materials science and pharmaceuticals due to their unique molecular frameworks and reactive sites.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks like acetamides, aryl halides, or hydrazines. For instance, the synthesis of pyrazole-acetamide derivatives can include steps such as acetylation, alkylation, and cyclization, employing reagents like chloroacetyl chloride, hydrazine hydrate, and various catalysts to achieve the desired molecular structure (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These techniques help in determining the geometric parameters, molecular conformations, and the presence of specific functional groups, providing insights into the compound's reactivity and properties (Nayak et al., 2013).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including oxidation, reduction, and cycloaddition, influenced by their pyrazole and acetamide functional groups. These reactions can lead to a diverse array of products with potential applications in drug development and materials science. Oxidation reactions, for example, can generate multiple products with different functional groups depending on the conditions and reactants used (Pailloux et al., 2007).
科学的研究の応用
Solvent Effects on Synthesis : The behavior of pyridazinones, which are structurally related to the compound , towards different reagents has been studied, indicating a significant impact of solvents on the synthesis and subsequent reactions of these compounds (Sayed, Radwan, Hamed, & Boraie, 1993).
Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, similar to the compound , have been synthesized. Their antioxidant activities were evaluated, showing significant results (Chkirate et al., 2019).
Synthesis of Pyridazinones : Research has been conducted on synthesizing new pyridazinones, which share a core structure with the compound, and evaluating their analgesic and anti-inflammatory activities (Doğruer & Şahin, 2003).
Oxidation Reactivity : The chemical oxidation of compounds structurally similar to N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide has been studied, providing insights into their reactivity channels (Pailloux et al., 2007).
Synthesis and Antimicrobial Evaluation : The synthesis of novel heterocycles incorporating antipyrine moieties, which are structurally related to the compound, has been explored. These compounds were evaluated for their antimicrobial activities, displaying promising results (Mohamed & El-Sayed, 2019).
Antimicrobial Activity of Heterocycles : Another study focused on the synthesis and evaluation of heterocycles incorporating antipyrine moieties for antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23(18-29-24(31)13-12-22(27-29)28-17-7-15-26-28)25-16-14-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,15,17,21H,14,16,18H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXAQVXXMNODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)